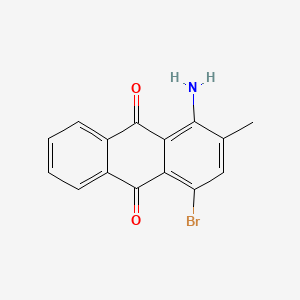

1-Amino-4-bromo-2-methylanthraquinone

Description

Significance of Anthraquinone (B42736) Derivatives in Chemical and Biological Research

Anthraquinone derivatives, both naturally occurring and synthetic, are of paramount importance across multiple scientific and industrial domains. d-nb.inforesearchgate.net These compounds are characterized by an anthraquinone unit as their fundamental structural element. wikipedia.org While anthraquinone itself is colorless, the introduction of electron-donating groups, such as amino or hydroxy groups, at specific positions (like 1, 4, 5, or 8) results in compounds with colors ranging from red to blue. wikipedia.org

This property has led to their extensive use as dyes in the textile industry, where they are valued for their vibrant, long-lasting coloration and excellent light fastness. wikipedia.orgpragna-group.com Beyond textiles, their applications extend to paints, cosmetics, and even food coloring. d-nb.infonih.gov In the realm of biological research, anthraquinone derivatives have been investigated for a wide range of potential pharmaceutical uses. d-nb.infonih.gov A notable example is their role in the development of ligands for purine (B94841) receptors and inhibitors for enzymes like ectonucleoside triphosphate diphosphohydrolases (E-NTPDases). nih.govncats.io The structural diversity of anthraquinones allows for fine-tuning of their properties, making them a subject of continuous interest for creating new materials and biologically active molecules. d-nb.inforesearchgate.net

Overview of Halogenated Anthraquinones in Synthetic Methodologies

Halogenated anthraquinones are crucial intermediates in the synthesis of more complex functional molecules. nih.gov The introduction of a halogen, typically bromine, into the anthraquinone core creates a reactive site that can be readily substituted. researchgate.netnih.gov This reactivity is fundamental to the production of a wide variety of dyes and potential drug candidates. d-nb.inforesearchgate.netnih.gov

A key example is bromaminic acid (1-amino-4-bromoanthraquinone-2-sulfonic acid), one of the most utilized intermediates for creating acid and reactive anthraquinone dyes. wikipedia.orgnih.gov The synthetic strategy often involves the nucleophilic substitution of the bromine atom at the C4 position with various alkyl or aryl amino groups. researchgate.netnih.gov The synthesis of these halogenated precursors typically involves the direct bromination of an aminoanthraquinone derivative. orgsyn.orggoogle.com Researchers have developed various methods to control the regioselectivity of this bromination, aiming to maximize the yield of the desired 4-bromo isomer over other potential isomers. google.com The versatility of these brominated intermediates makes them indispensable building blocks in the fields of medicinal chemistry and materials science. mdpi.com

Positioning of 1-Amino-4-bromo-2-methylanthraquinone within Anthraquinone Research

Within the large family of anthraquinone compounds, this compound (CAS No. 81-50-5) serves as a specific and valuable intermediate in organic synthesis. nih.gov Its structure, featuring an amino group, a methyl group, and a reactive bromine atom on the anthraquinone framework, makes it a targeted precursor for building more complex molecules, particularly disperse dyes. google.comsigmaaldrich.com

Research has demonstrated its utility in the synthesis of various 4-substituted 1-amino-2-methylanthraquinone (B160907) derivatives. sigmaaldrich.com For instance, it can be reacted with different anilines to produce a range of colored compounds, such as 1-amino-2-methyl-4-phenylaminoanthraquinone and its substituted analogues. sigmaaldrich.com The presence of the bromine atom allows for nucleophilic aromatic substitution reactions, a common strategy for elaborating the anthraquinone core. google.com The compound is typically synthesized through the bromination of 1-amino-2-methylanthraquinone. nih.gov Its role as a building block is central to creating new dyes and is also noted in research exploring enzyme inhibitors, highlighting its position as a versatile tool in both industrial and academic chemical research. ncats.iosigmaaldrich.com

Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 1-amino-4-bromo-2-methylanthracene-9,10-dione | nih.gov |

| CAS Number | 81-50-5 | nih.govsigmaaldrich.com |

| Molecular Formula | C₁₅H₁₀BrNO₂ | nih.govsigmaaldrich.comnih.gov |

| Molecular Weight | 316.15 g/mol | nih.govsigmaaldrich.comnih.gov |

| Appearance | Solid | sigmaaldrich.com |

| Melting Point | 245 °C (decomposes) | sigmaaldrich.com |

| InChI Key | VIQMJMDPUIBXQO-UHFFFAOYSA-N | nih.govsigmaaldrich.com |

| SMILES | CC1=CC(=C2C(=C1N)C(=O)C3=CC=CC=C3C2=O)Br | nih.gov |

Synthetic Applications of this compound

This compound serves as a key starting material for the synthesis of various dye molecules.

| Product Synthesized | Reagent(s) | Reference |

| 1-amino-2-methyl-4-phenylaminoanthraquinone | Aniline | sigmaaldrich.com |

| 1-amino-2-methyl-4-(3-methylphenylamino)anthraquinone | 3-Methylaniline | sigmaaldrich.com |

| 1-amino-2-methyl-4-(4-methylphenylamino)anthraquinone | 4-Methylaniline | sigmaaldrich.com |

| 1-amino-2-methyl-4-(1-naphthylamino)anthraquinone | 1-Naphthylamine | sigmaaldrich.com |

Properties

IUPAC Name |

1-amino-4-bromo-2-methylanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrNO2/c1-7-6-10(16)11-12(13(7)17)15(19)9-5-3-2-4-8(9)14(11)18/h2-6H,17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIQMJMDPUIBXQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1N)C(=O)C3=CC=CC=C3C2=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1058848 | |

| Record name | 1-Amino-4-bromo-2-methyl-9,10-anthracenedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1058848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81-50-5 | |

| Record name | 1-Amino-4-bromo-2-methyl-9,10-anthracenedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81-50-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Amino-4-bromo-2-methylanthraquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000081505 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 81-50-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401160 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9,10-Anthracenedione, 1-amino-4-bromo-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Amino-4-bromo-2-methyl-9,10-anthracenedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1058848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-amino-4-bromo-2-methylanthraquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.233 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-AMINO-4-BROMO-2-METHYLANTHRAQUINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K495LUA00R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Precursor Chemistry of 1 Amino 4 Bromo 2 Methylanthraquinone

Established Synthetic Routes to 1-Amino-4-bromo-2-methylanthraquinone

Established synthetic routes rely on direct bromination of the immediate precursor, leveraging classical electrophilic substitution mechanisms on the anthraquinone (B42736) skeleton.

The most direct and conventional method for preparing this compound is the bromination of 1-amino-2-methylanthraquinone (B160907). nih.gov This reaction is an electrophilic aromatic substitution. The amino group at position 1 is a strong activating group and directs incoming electrophiles to the ortho and para positions. The para position (C4) is sterically more accessible and is the primary site of substitution.

A common procedure involves dissolving the 1-aminoanthraquinone (B167232) derivative in a suitable solvent and treating it with elemental bromine. orgsyn.org In a typical synthesis for a related compound, 1-methylaminoanthraquinone is dissolved in pyridine, and bromine is added, followed by heating to achieve a good yield of the 4-bromo product. orgsyn.org This method, while effective, can be adapted for 1-amino-2-methylanthraquinone. The reaction yields the desired this compound, which is a valuable intermediate for creating a range of dyes.

Table 1: General Conditions for Bromination of 1-Aminoanthraquinone Derivatives

| Starting Material | Solvent | Brominating Agent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 1-Methylaminoanthraquinone | Pyridine | Bromine (Br₂) | Heated on steam bath for 6 hours | 70-74% | orgsyn.org |

| 1-Amino-2-hydroxymethylanthraquinone | N,N-Dimethylformamide (DMF) | Bromine (Br₂) | Room temperature | High yield | nih.gov |

| 1-Methylaminoanthraquinone | Acetic Acid / Propionic Acid | Bromine (Br₂) with HBr | 0-5°C | High yield, improved isomer ratio | google.com |

The regioselective bromination at the C4 position of 1-aminoanthraquinone derivatives is crucial for synthesizing intermediates like bromaminic acid and the title compound. nih.govdoaj.org The anthraquinone structure contains two carbonyl groups that are strong deactivators for electrophilic substitution, yet the presence of a powerful activating group like an amino group at C1 directs substitution to the C2 and C4 positions. liberty.edu

Several strategies have been developed to maximize the yield of the desired 4-bromo isomer and minimize the formation of the 2-bromo and 2,4-dibromo byproducts. google.comresearchgate.net

Bromination in Polar Aprotic Solvents : Using solvents like N,N-dimethylformamide (DMF) allows the reaction to proceed smoothly at room temperature, yielding the 4-bromo product in high yields for substrates like 1-amino-2-hydroxymethylanthraquinone. nih.govdoaj.org

Bromination in Pyridine : Pyridine can be used as a solvent for the bromination of N-alkylated 1-aminoanthraquinones, although it can be undesirable on a commercial scale due to its odor and cost. orgsyn.orggoogle.com

Bromination in Acidic Media : A significant improvement in regioselectivity is achieved by conducting the bromination in a carboxylic acid solvent, such as a mixture of acetic and propionic acids, in the presence of added hydrobromic acid. google.com This method has been shown to substantially increase the mole ratio of the 4-bromo isomer to the 2-bromo isomer from approximately 7:1 to as high as 20:1. google.com Other acidic conditions, such as using dilute mineral acids or concentrated sulfuric acid, are also employed for the bromination of 1-aminoanthraquinone to produce dibrominated products, which can then be further processed. nih.govgoogle.com

Table 2: Effect of Hydrobromic Acid on Isomer Distribution in the Bromination of 1-Methylaminoanthraquinone

| Additive | 4-Bromo Isomer (%) | 2-Bromo Isomer (%) | 4-Isomer : 2-Isomer Ratio | Reference |

|---|---|---|---|---|

| None | Not specified, ratio is 7:1 | Not specified, ratio is 7:1 | ~7:1 | google.com |

| Hydrobromic Acid (HBr) | Not specified, ratio is >15:1 | Not specified, ratio is >15:1 | 15:1 to 20:1 | google.com |

Advanced Synthetic Approaches and Optimization

Research into the synthesis of this compound and related compounds has explored more efficient and environmentally friendly techniques, including solvent-free conditions, microwave assistance, and catalysis.

Solvent-free, or solid-state, reactions are a cornerstone of green chemistry, aiming to reduce the use of volatile and often hazardous organic solvents. While specific examples of solvent-free synthesis for this compound are not extensively documented in prominent literature, the principles are applicable. Such methods typically involve grinding solid reactants together, sometimes with a catalytic amount of a phase-transfer catalyst or by heating the mixture, to initiate the reaction. This approach could potentially offer benefits by reducing waste, lowering costs, and simplifying product purification.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. researchgate.net The use of microwave irradiation can lead to significantly shorter reaction times, higher yields, and improved purity compared to conventional heating methods. researchgate.net In the context of anthraquinone chemistry, microwave heating has been applied to certain reactions. nih.gov For instance, the reaction of a brominated anthraquinone nitrile with sodium azide (B81097) was attempted under microwave irradiation. nih.gov However, this approach can also present challenges; in that specific case, the high temperature (220 °C) achieved with microwave heating led to an undesired debromination, removing the bromine substituent at the C4 position. nih.gov This indicates that while microwave assistance holds promise, careful optimization of reaction conditions is necessary to achieve the desired outcome in the synthesis of compounds like this compound.

While the direct bromination of 1-amino-2-methylanthraquinone is typically an uncatalyzed electrophilic substitution, catalytic methods are highly relevant to the broader chemistry of this compound and its precursors. Copper catalysis, in particular, is a cornerstone of anthraquinone chemistry, especially for reactions involving this compound as a starting material in Ullmann-type condensation or Buchwald-Hartwig amination reactions.

Furthermore, copper catalysis is employed in the functionalization of related quinone structures. For example, a copper(I)-catalyzed one-pot, three-component reaction of 1,4-naphthoquinone (B94277) with thiols and amines has been developed to synthesize 2-amino-3-thio-1,4-naphthoquinones. rsc.org Similarly, copper-catalyzed 1,2-amino-alkoxycarbonylation of alkenes provides a route to valuable β-amino acid derivatives. nih.gov These examples highlight the power of catalytic methods to construct complex molecules from simple precursors and suggest potential avenues for developing novel, catalyzed syntheses of anthraquinone derivatives. The synthesis of a pyranthrone vat dye, for instance, involves a copper-powder-mediated coupling of 1-bromo-2-methylanthraquinone. google.com

Regioselective Synthesis Considerations in Anthraquinone Bromination

The regioselectivity of the bromination of 1-amino-2-methylanthraquinone is a critical aspect of its synthesis, dictating the position of the incoming bromo substituent. The anthraquinone core itself is an electron-deficient system due to the two deactivating carbonyl groups. However, the substituents on the aromatic ring play a crucial role in directing the electrophilic attack of bromine.

In the case of 1-amino-2-methylanthraquinone, the molecule possesses two activating groups on one of the aromatic rings: an amino group (-NH₂) at the 1-position and a methyl group (-CH₃) at the 2-position. Both the amino and methyl groups are ortho, para-directing activators in electrophilic aromatic substitution reactions.

The amino group at the 1-position strongly activates the ortho (position 2) and para (position 4) positions. The methyl group at the 2-position activates the ortho (positions 1 and 3) and para (position 5, which is on the other ring and less favored) positions. The combined directing effects of these two groups synergistically favor the substitution at the 4-position. The 4-position is para to the powerful activating amino group and is also activated by the methyl group. While the 3-position is ortho to the methyl group and meta to the amino group, the directing influence of the amino group to its para position is significantly stronger.

Furthermore, steric hindrance can also play a role. The space around the 3-position is more sterically crowded due to the adjacent methyl group and the peri-carbonyl group, making the approach of the electrophile to the 4-position more favorable.

It has been observed that the bromination of 1-aminoanthraquinones in a carboxylic acid solvent can lead to a mixture of the 4-bromo and 2-bromo isomers. google.com However, in the case of 1-amino-2-methylanthraquinone, the presence of the methyl group at the 2-position effectively blocks that site, thus leading to high regioselectivity for the 4-position. The reaction conditions, such as the choice of solvent and the presence of additives, can be optimized to enhance the ratio of the desired 4-bromo isomer. google.com For example, carrying out the bromination in the presence of hydrobromic acid has been shown to substantially increase the mole ratio of the 4-isomer to the 2-isomer in the bromination of 1-aminoanthraquinones. google.com

Analogues and Intermediates in this compound Synthesis

The synthesis of this compound is closely related to the preparation of a variety of other important anthraquinone derivatives that serve as analogues or are key intermediates. These compounds often share a common structural framework and are pivotal in the production of dyes and other functional materials.

A prominent analogue and a crucial intermediate in the synthesis of many anthraquinone dyes is bromaminic acid , which is 1-amino-4-bromoanthraquinone-2-sulfonic acid. nih.govdoaj.org This compound is structurally very similar to this compound, with a sulfonic acid group at the 2-position instead of a methyl group. Bromaminic acid is a key starting material for a wide range of dyes, where the bromine atom at the 4-position is substituted by various (ar)alkylamino groups. nih.gov

The synthesis of analogues of this compound often starts from 1-aminoanthraquinone, which is then functionalized at the 2-position before the bromination step. This strategy allows for the introduction of various substituents at the 2-position. For example, hydroxymethyl, carbaldehyde, carboxylic acid, and nitrile groups can be introduced at the 2-position of 1-aminoanthraquinone. nih.gov Subsequent bromination of these 2-substituted 1-aminoanthraquinones in a solvent like N,N-dimethylformamide (DMF) proceeds smoothly to yield the corresponding 1-amino-4-bromo-2-substituted anthraquinone derivatives in high yields. nih.gov

Intermediates in the synthesis of this compound and its analogues include:

1-Amino-2-methylanthraquinone : The direct precursor that is brominated to form the final product.

1-Nitro-2-methylanthraquinone : An intermediate in the synthesis of 1-amino-2-methylanthraquinone from 2-methylanthraquinone (B1664562).

1-Aminoanthraquinone : A versatile starting material for the synthesis of various 2-substituted analogues. nih.gov

1-Amino-2-hydroxymethylanthraquinone : An intermediate formed from 1-aminoanthraquinone, which can then be brominated. nih.govdoaj.org

1-Amino-2,4-dibromoanthraquinone (B109406) : This can be formed from 1-aminoanthraquinone under certain bromination conditions. nih.gov

The table below summarizes some of the key analogues and intermediates related to the synthesis of this compound.

| Compound Name | Role |

| 1-Amino-2-methylanthraquinone | Precursor |

| 1-Nitro-2-methylanthraquinone | Intermediate |

| Bromaminic acid | Analogue and Key Intermediate for Dyes |

| 1-Aminoanthraquinone | Starting Material for Analogues |

| 1-Amino-2-hydroxymethylanthraquinone | Intermediate for Analogue Synthesis |

| 1-Amino-4-bromo-2-hydroxymethylanthraquinone | Analogue |

| 1-Amino-2,4-dibromoanthraquinone | Related Compound/Potential Byproduct |

This interconnectedness of synthetic pathways allows for a modular approach to producing a wide array of functionalized anthraquinone derivatives tailored for specific applications. The ability to selectively introduce different functional groups at the 2-position, followed by a regioselective bromination at the 4-position, provides a powerful tool for chemical synthesis in this class of compounds.

Chemical Reactivity and Derivatization Strategies of 1 Amino 4 Bromo 2 Methylanthraquinone

Nucleophilic Aromatic Substitution Reactions at the C4-Bromine Position

The bromine atom at the C4-position of 1-amino-4-bromo-2-methylanthraquinone is susceptible to nucleophilic aromatic substitution, a class of reactions central to the derivatization of this compound. The electron-withdrawing nature of the adjacent carbonyl group on the anthraquinone (B42736) ring system facilitates the displacement of the bromide ion by various nucleophiles.

Ullmann Coupling Reactions with Various Amines

The copper-catalyzed Ullmann condensation is a widely employed method for the formation of carbon-nitrogen bonds, and it has been successfully applied to this compound and its analogs. elsevierpure.comresearchgate.netwikipedia.orgorganic-chemistry.org This reaction allows for the introduction of a diverse range of amino substituents at the C4-position, leading to the synthesis of a vast library of colored compounds and molecules with potential pharmacological applications. elsevierpure.comresearchgate.netnih.gov

The reaction of this compound with various arylamine derivatives under Ullmann conditions yields 1-amino-2-methyl-4-arylaminoanthraquinones. elsevierpure.com These reactions are typically catalyzed by copper salts, such as copper(I) iodide, and are often carried out in the presence of a base. wikipedia.org The nature of the substituent on the arylamine can influence the reaction conditions and the properties of the resulting product. Electron-withdrawing groups on the arylamine may require more forcing conditions to achieve a successful coupling. wikipedia.org

Table 1: Examples of Ullmann Condensation of this compound with Arylamines

| Arylamine Reactant | Product | Catalyst/Conditions | Reference |

| Phenylamine | 1-Amino-2-methyl-4-phenylaminoanthraquinone | Cu(I) | |

| 3-Methylphenylamine | 1-Amino-2-methyl-4-(3-methylphenylamino)anthraquinone | Cu(I) | |

| 4-Methylphenylamine | 1-Amino-2-methyl-4-(4-methylphenylamino)anthraquinone | Cu(I) | |

| 1-Naphthylamine | 1-Amino-2-methyl-4-(1-naphthylamino)anthraquinone | Cu(I) |

This table is illustrative and based on reported reactions for this class of compounds.

Similarly, this compound can be condensed with a variety of alkylamines and aralkylamines through Ullmann coupling reactions. elsevierpure.comresearchgate.net These reactions expand the structural diversity of the resulting 4-amino-substituted anthraquinone derivatives. The physical state of the amine (liquid or solid) often dictates the choice of the reaction setup. elsevierpure.comresearchgate.net

The choice of solvent plays a critical role in the efficiency of Ullmann coupling reactions. researchgate.net High-boiling polar aprotic solvents such as N-methylpyrrolidone (NMP), dimethylformamide (DMF), and nitrobenzene (B124822) have been traditionally used. wikipedia.org However, research has also explored more environmentally benign systems. For instance, reactions in phosphate (B84403) buffer under microwave irradiation have been shown to be effective. nih.gov

In a significant advancement towards greener chemistry, solvent-free reaction systems have been developed, particularly for reactions involving liquid amines. elsevierpure.comresearchgate.netrsc.org These solventless conditions often lead to shorter reaction times, simpler work-up procedures, and reduced environmental impact. For solid amines, the addition of a solvent is generally required to facilitate the reaction. elsevierpure.comresearchgate.net

Formation of 4-Substituted 1-Amino-2-methylanthraquinone (B160907) Derivatives

The nucleophilic substitution of the bromine atom in this compound is a key step in the synthesis of a wide array of 4-substituted 1-amino-2-methylanthraquinone derivatives. The general reaction scheme involves the displacement of the C4-bromo substituent by a nucleophile, typically an amine, in a copper-catalyzed process. nih.gov This versatile reaction allows for the systematic modification of the anthraquinone core to achieve desired colors or biological activities.

Modifications at the C2-Methyl Group and C1-Amino Group

While the reactivity at the C4-position is the most exploited, the C2-methyl group and the C1-amino group also offer opportunities for further derivatization, although these are less commonly reported for this compound itself.

The C2-methyl group is generally stable under the conditions used for nucleophilic substitution at the C4-position. However, under more forcing conditions, it can potentially undergo oxidation. For instance, methyl groups on the anthraquinone ring have been oxidized to carboxylic acids using strong oxidizing agents. The reactivity of the methyl group can also be exploited through free-radical halogenation, which could introduce further functionalization handles.

Oxidation Reactions Leading to Carbaldehyde and Carboxylic Acid Derivatives

The methyl group at the 2-position of the anthraquinone core can be oxidized to form carbaldehyde and carboxylic acid derivatives. While direct oxidation of 2-methylanthraquinone (B1664562) has been described under harsh conditions using nitric acid at high temperatures, alternative and milder methods have been developed for related 1-aminoanthraquinone (B167232) systems. beilstein-journals.org

A common strategy involves the initial conversion of 1-aminoanthraquinone to its 2-hydroxymethyl derivative. nih.govnih.gov This intermediate, 1-amino-2-hydroxymethylanthraquinone, can then be subjected to controlled oxidation to yield the corresponding carbaldehyde and carboxylic acid. Subsequent bromination of these oxidized products provides a route to 1-amino-4-bromoanthraquinone-2-carbaldehyde and 1-amino-4-bromoanthraquinone-2-carboxylic acid. nih.govnih.gov

Alternatively, 1-amino-4-bromo-2-hydroxymethylanthraquinone can be directly converted to the desired 2-substituted analogues in high yields. nih.govnih.gov This approach avoids the need for a separate bromination step on the oxidized products, offering a more streamlined synthetic pathway. The table below summarizes the synthesis of these derivatives from a 2-hydroxymethyl precursor.

| Precursor | Product | Reagents and Conditions | Yield (%) | Purity (%) | Reference |

| 1-Amino-2-hydroxymethylanthraquinone | 1-Amino-2-formylanthraquinone (Carbaldehyde) | Varies (e.g., mild oxidizing agents) | - | - | nih.govnih.gov |

| 1-Amino-2-hydroxymethylanthraquinone | 1-Amino-anthraquinone-2-carboxylic acid | Varies (e.g., stronger oxidizing agents) | - | - | nih.govnih.gov |

| 1-Amino-4-bromo-2-hydroxymethylanthraquinone | 1-Amino-4-bromo-2-formylanthraquinone | Direct conversion from the hydroxymethyl bromo derivative | 85-100 | High | nih.govnih.gov |

| 1-Amino-4-bromo-2-hydroxymethylanthraquinone | 1-Amino-4-bromoanthraquinone-2-carboxylic acid | Direct conversion from the hydroxymethyl bromo derivative | 85-100 | High | nih.govnih.gov |

Nitrile and Tetrazole Derivative Formation from Methyl Group Precursors

The methyl group of this compound can also serve as a precursor for the synthesis of nitrile and tetrazole derivatives. A common synthetic route involves the conversion of the methyl group to a nitrile functionality, which can then be further reacted to form a tetrazole ring.

Following a similar strategy to the oxidation reactions, 1-aminoanthraquinone can be first converted to a 2-hydroxymethyl derivative, which is then transformed into the corresponding nitrile. nih.govnih.gov This nitrile can subsequently be brominated to yield 1-amino-4-bromoanthraquinone-2-carbonitrile.

The nitrile group is a versatile functional group that can undergo various transformations. One notable reaction is its conversion to a tetrazole ring. The 1-amino-2-cyanoanthraquinone can be reacted with sodium azide (B81097) and ammonium (B1175870) chloride in dimethylformamide (DMF) to form the 1-amino-2-tetrazolylanthraquinone. nih.gov Subsequent bromination of this tetrazole derivative yields the corresponding 1-amino-4-bromo-2-tetrazolylanthraquinone in excellent yield and high purity. nih.gov

| Precursor | Intermediate/Product | Reagents and Conditions | Yield (%) | Purity (%) | Reference |

| 1-Amino-2-hydroxymethylanthraquinone | 1-Amino-2-cyanoanthraquinone (Nitrile) | Varies | - | - | nih.govnih.gov |

| 1-Amino-2-cyanoanthraquinone | 1-Amino-2-tetrazolylanthraquinone | Sodium azide, ammonium chloride, DMF, reflux | Excellent | High | nih.gov |

| 1-Amino-2-tetrazolylanthraquinone | 1-Amino-4-bromo-2-tetrazolylanthraquinone | Bromine in DMF | Excellent | High | nih.gov |

Reactions Involving the Amino Functionality

The primary amino group at the C-1 position of this compound is a key site for derivatization. This amino group can undergo various reactions, including N-alkylation and acylation, to introduce different substituents. For instance, the related compound 1-methylamino-4-bromoanthraquinone is synthesized from 1-methylaminoanthraquinone via bromination. orgsyn.org

The amino group can also participate in nucleophilic substitution reactions. While the bromine at C-4 is the most reactive site for nucleophilic displacement in bromaminic acid (1-amino-4-bromoanthraquinone-2-sulfonic acid), the amino group's reactivity can be harnessed for further modifications. nih.gov For example, the amino group can be converted into a triazene (B1217601) derivative. nih.gov

Cyclization Reactions and Formation of Fused Ring Systems

The strategic placement of functional groups on the this compound scaffold allows for intramolecular cyclization reactions, leading to the formation of fused heterocyclic ring systems. These reactions significantly expand the structural diversity of anthraquinone derivatives.

Synthesis of Anthrapyridone Derivatives from this compound

While direct synthesis of anthrapyridone derivatives starting from this compound is not extensively detailed in the provided search results, the general synthetic strategies for anthrapyridones involve the cyclization of anthraquinone precursors bearing appropriate functional groups.

A plausible pathway to anthrapyridone derivatives from this compound would involve the introduction of a suitable side chain at the C-1 amino group or the C-2 methyl group that can undergo intramolecular cyclization. For instance, acylation of the amino group with a reagent containing a terminal alkyne or a masked carbonyl group could provide a precursor for a Friedel-Crafts type cyclization or a condensation reaction, respectively, to form the pyridone ring fused to the anthraquinone core.

Further research is required to delineate the specific reaction conditions and feasibility of converting this compound into anthrapyridone derivatives.

Spectroscopic Characterization Methodologies in 1 Amino 4 Bromo 2 Methylanthraquinone Research

Advanced Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules like 1-Amino-4-bromo-2-methylanthraquinone. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen skeleton.

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the protons of the amino group, and the protons of the methyl group.

Detailed Research Findings:

While specific, publicly available, peer-reviewed ¹H NMR spectra for this compound are not readily found, the expected chemical shifts can be predicted based on the structure and data from similar anthraquinone (B42736) derivatives.

Aromatic Protons: The protons on the unsubstituted benzene (B151609) ring (positions 5, 6, 7, and 8) would typically appear in the downfield region, likely between δ 7.5 and 8.5 ppm, due to the deshielding effect of the aromatic system and the carbonyl groups. The proton at position 3, being on the substituted ring, would also resonate in this region.

Amino Protons (-NH₂): The protons of the primary amine group at position 1 are expected to show a broad signal, the chemical shift of which can vary depending on the solvent and concentration. This signal is often found in the range of δ 5.0 to 9.0 ppm.

Methyl Protons (-CH₃): The methyl group at position 2 is attached to an aromatic ring, and its protons would likely appear as a singlet in the range of δ 2.0 to 2.5 ppm.

A hypothetical data table for the expected ¹H NMR signals is presented below.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-3 | 7.0 - 7.5 | s |

| H-5, H-8 | 8.0 - 8.5 | m |

| H-6, H-7 | 7.5 - 8.0 | m |

| -NH₂ | 5.0 - 9.0 | br s |

| -CH₃ | 2.0 - 2.5 | s |

s = singlet, br s = broad singlet, m = multiplet

¹³C NMR spectroscopy provides information about the different carbon environments within the molecule. For this compound, with its 15 carbon atoms, the spectrum would be expected to show 15 distinct signals under ideal conditions, assuming no accidental equivalence.

Detailed Research Findings:

Similar to ¹H NMR, specific experimental ¹³C NMR data for this compound is scarce in the public domain. However, based on known data for substituted anthraquinones, the following predictions can be made:

Carbonyl Carbons (C=O): The two carbonyl carbons (C-9 and C-10) are the most deshielded and would appear significantly downfield, typically in the range of δ 180-190 ppm.

Aromatic and Olefinic Carbons: The other sp² hybridized carbons of the three rings would resonate in the region of δ 110-150 ppm. The carbons directly attached to the electron-withdrawing bromine atom (C-4) and the electron-donating amino group (C-1) would show significant shifts.

Methyl Carbon (-CH₃): The sp³ hybridized carbon of the methyl group would be the most shielded and appear upfield, likely in the range of δ 15-25 ppm.

A hypothetical data table for the expected ¹³C NMR signals is presented below.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 | 145 - 155 |

| C-2 | 130 - 140 |

| C-3 | 120 - 130 |

| C-4 | 110 - 120 |

| C-4a, C-9a, C-8a, C-10a | 130 - 145 |

| C-5, C-8 | 125 - 135 |

| C-6, C-7 | 130 - 140 |

| C-9, C-10 | 180 - 190 |

| -CH₃ | 15 - 25 |

To unambiguously assign the proton and carbon signals and to elucidate the complete molecular structure, two-dimensional (2D) NMR techniques are invaluable. For a molecule like this compound, the following 2D NMR experiments would be particularly useful:

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. It would be instrumental in confirming the connectivity of the protons on the unsubstituted aromatic ring by showing correlations between adjacent protons (e.g., H-5 with H-6, H-6 with H-7, and H-7 with H-8).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It would allow for the direct assignment of the protonated carbons by linking the signals from the ¹H and ¹³C NMR spectra. For example, the methyl proton signal would correlate with the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for identifying the connectivity across quaternary carbons (non-protonated carbons) and for piecing together the entire molecular skeleton. For instance, correlations from the methyl protons to C-1, C-2, and C-3 would be expected, and correlations from the aromatic protons to the carbonyl carbons would confirm the anthraquinone core structure.

While no specific 2D NMR studies on this compound are available, the application of these techniques is standard practice in the structural elucidation of novel or complex organic compounds.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

HRESIMS is used to determine the precise molecular formula of a compound by providing a highly accurate mass measurement. nih.gov For this compound (C₁₅H₁₀BrNO₂), the exact mass can be calculated. nih.gov

Detailed Research Findings:

The theoretical monoisotopic mass of this compound is 314.98949 Da. nih.gov An HRESIMS experiment would aim to measure this mass with high precision (typically to within 5 ppm). The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), would result in two major peaks separated by approximately 2 Da, providing a clear signature for a bromine-containing compound.

| Ion | Theoretical m/z [M+H]⁺ (⁷⁹Br) | Theoretical m/z [M+H]⁺ (⁸¹Br) |

| C₁₅H₁₁BrNO₂⁺ | 316.0049 | 318.0029 |

In addition to the molecular ion, fragmentation analysis in HRESIMS can provide further structural confirmation. Common fragmentation pathways for such molecules could include the loss of the bromine atom, the methyl group, and carbon monoxide (CO) from the quinone system.

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is a standard method for confirming the identity and assessing the purity of volatile and semi-volatile organic compounds.

Detailed Research Findings:

A GC-MS analysis of this compound would involve injecting a solution of the compound into the GC, where it is vaporized and separated from any impurities on a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented.

The mass spectrum of this compound would show a molecular ion peak (or peaks, due to the bromine isotopes) and a series of fragment ions. The National Institute of Standards and Technology (NIST) library contains a mass spectrum for this compound (NIST Number 238071), which shows prominent peaks at m/z 315 and 317, corresponding to the molecular ions with the two bromine isotopes. nih.gov Other significant fragments would arise from characteristic losses, such as the loss of a bromine radical or a methyl radical.

This technique is highly effective for purity analysis, as any significant impurities would appear as separate peaks in the gas chromatogram with their own distinct mass spectra, allowing for their identification.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a powerful tool for elucidating the functional groups present within a molecule. By analyzing the interaction of electromagnetic radiation with molecular vibrations, researchers can obtain a characteristic fingerprint of the compound.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum provides a detailed profile of the functional groups present. For this compound, Attenuated Total Reflectance (ATR) is a common sampling technique. nih.gov

The IR spectrum of this compound displays several key absorption bands that are indicative of its structure. The presence of the amino group (-NH2) is typically confirmed by characteristic N-H stretching vibrations. The carbonyl (C=O) groups of the anthraquinone core give rise to strong absorption bands in the fingerprint region of the spectrum. Additionally, vibrations corresponding to the aromatic rings and the C-Br bond can be identified.

A representative dataset for the IR spectrum of this compound is provided by various chemical suppliers and databases. For instance, a sample from Aldrich, catalog number 246697, has been analyzed and its spectral data is available for reference. nih.gov

Table 1: Key IR Spectral Data for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) | Functional Group |

| N-H Stretch | 3400-3200 | Amino Group (-NH₂) |

| C=O Stretch | 1680-1630 | Ketone (Anthraquinone) |

| C=C Stretch | 1600-1450 | Aromatic Ring |

| C-N Stretch | 1350-1250 | Aromatic Amine |

| C-Br Stretch | 680-515 | Bromoalkane |

Note: The exact positions of the peaks can vary slightly depending on the sample preparation and the specific instrument used.

Raman Spectroscopy

Raman spectroscopy is a complementary technique to IR spectroscopy. It measures the inelastic scattering of monochromatic light, usually from a laser source. While IR spectroscopy is sensitive to changes in the dipole moment of a molecule, Raman spectroscopy is sensitive to changes in its polarizability. This often results in different vibrational modes being active in each technique, providing a more complete picture of the molecular structure.

For this compound, Raman spectroscopy can be particularly useful for identifying the vibrations of the non-polar or weakly polar bonds, such as the carbon-carbon bonds within the aromatic rings. The spectrum for this compound, as identified by catalog number 246697, is available in spectral databases. nih.gov While detailed public analyses of the Raman spectrum are less common than IR, theoretical calculations using methods like Density Functional Theory (DFT) can predict the Raman active modes. researchgate.net

Table 2: Predicted Raman Active Modes for a Similar Anthraquinone Structure

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Functional Group/Motion |

| Aromatic C-H Stretch | 3100-3000 | Aromatic Rings |

| C=O Symmetric Stretch | ~1670 | Ketone (Anthraquinone) |

| Aromatic Ring Breathing | ~1600 | Aromatic Rings |

| C-CH₃ Stretch | ~1380 | Methyl Group |

| C-Br Stretch | ~650 | Bromoalkane |

Note: This table is based on general predictions for similar structures and may not represent the exact experimental values for this compound.

Chromatographic Techniques for Purity Assessment and Separation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For synthetic compounds like this compound, chromatographic methods are indispensable for determining purity and isolating the desired product from reaction byproducts and starting materials.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify each component in a mixture. It is particularly well-suited for compounds like this compound, which are non-volatile and may be thermally unstable.

In the context of the synthesis of 1-Amino-4-bromoanthraquinones, HPLC is crucial for monitoring the progress of the reaction and analyzing the final product. For example, during the bromination of 1-aminoanthraquinones, HPLC can be used to determine the ratio of the desired 4-bromo isomer to the undesired 2-bromo isomer. google.com This allows for the optimization of reaction conditions to maximize the yield of the target compound.

A typical HPLC analysis of this compound would involve dissolving the sample in a suitable solvent and injecting it into the HPLC system. The components of the sample are then separated based on their differential partitioning between a stationary phase (packed in a column) and a mobile phase (a liquid solvent). The retention time, the time it takes for a specific compound to travel through the column to the detector, is a characteristic property that can be used for identification. The area under the peak in the resulting chromatogram is proportional to the concentration of the compound, allowing for quantitative purity assessment. For example, a purity of 99% has been reported for commercially available this compound. researchscientific.co.uk

Table 3: Illustrative HPLC Method Parameters for Anthraquinone Analysis

| Parameter | Condition |

| Column | C18 Reverse-Phase |

| Mobile Phase | Acetonitrile/Water Gradient |

| Detector | UV-Vis (at a specific wavelength, e.g., 254 nm) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

Note: These are general parameters and would need to be optimized for the specific analysis of this compound.

Computational Chemistry and Modeling of 1 Amino 4 Bromo 2 Methylanthraquinone and Its Derivatives

Molecular Docking Studies for Ligand-Receptor Interactions

Molecular docking is a prominent structure-based computer-aided drug design (CADD) technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein or nucleic acid. nih.gov This method calculates the binding affinity and analyzes the interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the active site of the receptor. nih.gov

While specific molecular docking studies for 1-Amino-4-bromo-2-methylanthraquinone were not prominently found in a review of current literature, the broader class of anthraquinone (B42736) and naphthoquinone derivatives is frequently subjected to such analyses to explore their therapeutic potential. For instance, docking studies are routinely used to screen libraries of compounds against known biological targets. In these studies, the 3D structure of the target protein is obtained from databases like the Protein Data Bank (PDB), and software packages such as AutoDock or Glide are used to predict binding modes and scores. nih.gov The more negative the docking score, the more favorable the binding between the ligand and the target is presumed to be. nih.gov

For derivatives of the closely related 1,4-naphthoquinone (B94277) scaffold, molecular docking has been successfully used to understand interactions with target proteins like BCL-2, which is involved in apoptosis. These studies help to clarify how the compounds bind within the active site and guide the design of new derivatives with enhanced activity.

Structure-Activity Relationship (SAR) Modeling for Biological Activity Prediction

Structure-Activity Relationship (SAR) modeling is a critical ligand-based design approach that correlates the structural features of a molecule with its biological activity. By systematically altering substituents on a core scaffold, researchers can determine which chemical groups are essential for a desired biological effect.

A key study investigating the SAR of anthraquinone derivatives provides direct insight into the importance of the substituents on the this compound core. In a search for inhibitors of ectonucleoside triphosphate diphosphohydrolases (E-NTPDases), a series of derivatives based on bromaminic acid (1-amino-4-bromoanthraquinone-2-sulfonic acid) were synthesized and evaluated. This research included the synthesis of 1-amino-2-methyl-4-arylaminoanthraquinones, which are structurally very similar to the subject compound.

The study revealed that the substituent at the 2-position of the anthraquinone ring is a critical determinant of biological activity. The findings indicated that 1-amino-2-methyl-substituted derivatives were inactive as E-NTPDase inhibitors. In contrast, derivatives possessing a sulfonate group at the 2-position showed significant inhibitory activity. This demonstrates that even a small modification, such as replacing a methyl group with a sulfo group, can dramatically alter the compound's interaction with a biological target.

Table 1: SAR Findings for Anthraquinone Derivatives as E-NTPDase Inhibitors

| Substituent at Position 2 | Biological Activity (E-NTPDase Inhibition) | Reference |

|---|---|---|

| -CH₃ (Methyl) | Inactive | ncats.io |

| -SO₃H (Sulfo) | Active | ncats.io |

This highlights the principle that the electronic and steric properties of the substituent at the 2-position are crucial for the pharmacophore responsible for this specific biological activity.

Quantum Chemical Calculations for Electronic Structure and Reactivity Insights

Quantum chemical calculations are used to model the electronic structure, geometry, and energetic properties of molecules. These methods, such as Density Functional Theory (DFT), provide valuable data on molecular orbitals, charge distribution, and reactivity descriptors.

While specific, in-depth quantum chemical studies on this compound are not widely published, its fundamental electronic and physicochemical properties can be predicted using computational tools. Public databases like PubChem provide computed properties based on such models. nih.gov These calculations are foundational for understanding the molecule's reactivity, lipophilicity, and potential for intermolecular interactions, which are essential for predicting its behavior in biological systems.

Table 2: Computed Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₅H₁₀BrNO₂ | nih.gov |

| Molecular Weight | 316.15 g/mol | nih.govnih.gov |

| XLogP3-AA (Lipophilicity) | 3.8 | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 3 | nih.gov |

| Rotatable Bond Count | 0 | nih.gov |

| Exact Mass | 314.98949 Da | nih.gov |

| Topological Polar Surface Area | 60.2 Ų | nih.gov |

These computed descriptors are vital for building more complex models like Quantitative Structure-Activity Relationship (QSAR) models. nih.gov For example, XLogP3 is an estimate of hydrophobicity, which influences how a compound is absorbed, distributed, metabolized, and excreted (ADMET). The hydrogen bond donor and acceptor counts are critical for predicting interactions with protein active sites.

Virtual Screening Approaches Utilizing Anthraquinone Scaffolds

Virtual screening (VS) is a computational methodology that involves the screening of large libraries of chemical structures to identify those that are most likely to bind to a drug target. mdpi.com The anthraquinone scaffold, being a core component of many biologically active natural products and synthetic drugs, is frequently used in virtual screening campaigns, especially in the search for new anticancer agents. nih.gov

The process typically involves either ligand-based or structure-based approaches. nih.gov

Ligand-Based Virtual Screening (LBVS): This method uses a set of known active compounds to identify others in a database with similar properties (e.g., shape, pharmacophores).

Structure-Based Virtual Screening (SBVS): This approach, which includes molecular docking, uses the 3D structure of the biological target to screen libraries of potential ligands. nih.gov

A systematic review of CADD techniques based on the anthraquinone scaffold for cancer treatment highlighted that molecular docking was performed in all reviewed studies. nih.gov The most commonly used software included Glide (commercial) and AutoDock (public). nih.gov The primary ligand databases for sourcing compounds were PubChem and ZINC, while the Protein Data Bank was the main source for target crystal structures. nih.gov These virtual screening efforts have successfully identified novel anthraquinone derivatives with potential anticancer properties, demonstrating the power of these computational approaches to streamline the early stages of drug discovery. nih.gov

Table 3: Common Tools and Targets in Virtual Screening of Anthraquinone Scaffolds

| Category | Examples | Reference |

|---|---|---|

| Software | Glide, AutoDock | nih.gov |

| Ligand Databases | PubChem, ZINC | nih.gov |

| Protein Target Database | Protein Data Bank (PDB) | nih.gov |

| Therapeutic Area | Cancer | nih.govnih.gov |

By leveraging these computational tools, researchers can efficiently build and screen combinatorial libraries of anthraquinone derivatives to discover new hit compounds for various diseases. nih.gov

Exploration of Biological and Pharmacological Research Applications of 1 Amino 4 Bromo 2 Methylanthraquinone Derivatives

Development of Ligands for Biological Targets

The modification of the 1-amino-4-bromo-2-methylanthraquinone structure has been a strategy in the development of specialized ligands aimed at specific biological molecules. These efforts are part of a broader search for new therapeutic agents. nih.gov

A significant area of research for anthraquinone (B42736) derivatives has been the inhibition of ectonucleoside triphosphate diphosphohydrolases (E-NTPDases). nih.gov These enzymes are crucial in purinergic signaling, breaking down extracellular nucleoside triphosphates and diphosphates. nih.govnih.gov Inhibiting these enzymes can modulate cellular responses and is a potential strategy for treating conditions like inflammation, cancer, and neurodegenerative diseases. nih.govfrontiersin.org

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For anthraquinone derivatives, SAR studies have revealed that specific substitutions on the anthraquinone core are critical for their ability to inhibit NTPDases. elsevierpure.comnih.gov Research has shown that derivatives of bromaminic acid (1-amino-4-bromoanthraquinone-2-sulfonic acid) can be potent NTPDase inhibitors. nih.gov The nature and position of substituents on the anthraquinone ring system dramatically affect both the potency and the selectivity of these compounds for different NTPDase isoforms (e.g., NTPDase1, 2, and 3). elsevierpure.comnih.gov For instance, substituting the bromine atom at the C4 position with various aryl or alkylamino groups leads to a range of inhibitory activities. elsevierpure.com

One study identified 1-amino-2-sulfo-4-(2-naphthylamino)anthraquinone as a potent inhibitor with a preference for NTPDase1, while its isomer, with the naphthylamino group at the 1-position, was a selective inhibitor of rat NTPDase3. elsevierpure.comnih.gov These findings underscore the high degree of structural sensitivity in the interaction between anthraquinone derivatives and NTPDase enzymes.

The substituent at the C2 position of the anthraquinone ring has been shown to be a critical determinant of NTPDase inhibitory activity. nih.gov Extensive research on bromaminic acid derivatives has demonstrated that a negatively charged sulfonate group (SO₃⁻) at the C2 position is essential for potent inhibition. elsevierpure.comnih.gov

Crucially, when this sulfonate group is replaced by a methyl group (CH₃), as is present in derivatives of this compound, the inhibitory activity against NTPDases is abolished. elsevierpure.comnih.govresearchgate.net This indicates that the electronic and steric properties of the C2 substituent are vital for the molecule to bind effectively to the enzyme's active site. The lack of a negative charge at this position appears to prevent the necessary interactions for inhibition. nih.gov

| Compound Series | C2-Substituent | NTPDase Inhibitory Activity | Reference |

| Bromaminic Acid Derivatives | Sulfonate (SO₃⁻) | Active | elsevierpure.com, nih.gov |

| This compound Derivatives | Methyl (CH₃) | Inactive | elsevierpure.com, nih.gov, researchgate.net |

The anthraquinone scaffold holds significant promise for the development of selective ligands for various therapeutic targets. nih.gov The goal is to design molecules that can potently and selectively interact with specific isoforms of an enzyme or receptor, which can lead to more effective treatments with fewer side effects. nih.gov

In the context of NTPDases, research has focused on creating derivatives that are selective for specific isoforms like NTPDase2 and NTPDase3. nih.govfrontiersin.org For example, by modifying the arylamino substituent at the C4 position of the 1-amino-anthraquinone-2-sulfonate core, researchers have developed compounds with high potency and selectivity for human NTPDase2 and -3. nih.govnih.govresearchgate.net One such derivative, 1-amino-4-(9-phenanthrylamino)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate, was identified as a potent NTPDase2 inhibitor. nih.govresearchgate.net Another compound, 1-amino-4-[3-(4,6-dichlorotriazin-2-ylamino)-4-sulfophenylamino]-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate, proved to be a potent inhibitor of NTPDase3. nih.govnih.govresearchgate.net These selective inhibitors are valuable as research tools to investigate the specific roles of these enzymes and as potential starting points for new drug development. nih.govresearchgate.net

Research into Ectonucleoside Triphosphate Diphosphohydrolase (E-NTPDase) Inhibitors

Anthraquinone Derivatives in Anticancer Drug Development Research

The anthraquinone core is a well-established pharmacophore in oncology. nih.gov Several clinically important anticancer drugs, including doxorubicin (B1662922) and mitoxantrone, are based on this structure. nih.govnih.gov Consequently, there is substantial and ongoing research into discovering new anthraquinone derivatives with potential as anticancer agents. nih.govnih.gov The aim of this research is often to develop compounds that can overcome the limitations of existing drugs, such as drug resistance and toxicity. nih.gov

Derivatives are designed to target various cellular components and pathways involved in cancer progression, such as DNA topoisomerases, kinases, and telomerases. nih.gov The planar anthraquinone structure allows these molecules to intercalate into DNA, a mechanism shared by many anthracycline antibiotics. nih.gov Synthetic modifications to the anthraquinone scaffold are explored to enhance cytotoxicity against cancer cell lines and to improve selectivity for tumor cells over healthy cells. nih.govnih.gov

| Prominent Anthraquinone-Based Anticancer Drugs | Reference |

| Doxorubicin | nih.gov, nih.gov |

| Mitoxantrone | nih.gov, nih.gov |

| Epirubicin | nih.gov, nih.gov |

| Idarubicin | nih.gov |

| Valrubicin | nih.gov |

Investigation of Antimicrobial Properties of Anthraquinone Scaffolds

The anthraquinone scaffold is also a source of compounds with potential antimicrobial activity. Both natural and synthetic anthraquinones have been investigated for their ability to inhibit the growth of various microbial pathogens, including bacteria and fungi. rsc.orgmdpi.com Some of these compounds have shown activity against drug-resistant strains, such as methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Interference with Bacterial DNA Metabolism Research

Derivatives of anthraquinone have been a subject of interest in microbiological research for their potential to interfere with fundamental cellular processes, including bacterial DNA metabolism. While specific studies focusing solely on this compound are limited in publicly available research, broader studies on related compounds provide insight into potential mechanisms. For instance, certain anthraquinone derivatives have been found to be mutagenic in bacterial assays, such as the Ames/Salmonella microsome system. mdpi.com 1-Amino-2,4-dibromoanthraquinone (B109406), a closely related compound, was reported to be mutagenic in bacteria even without metabolic activation. nih.gov This suggests a direct interaction with bacterial DNA. The proposed mechanisms often involve intercalation into the DNA structure or the generation of reactive oxygen species that can lead to DNA damage. Analysis of tumors in mice treated with 1-amino-2,4-dibromoanthraquinone revealed point mutations, specifically A to T transversions and A to G transitions, indicating that the compound or its metabolites can target adenine (B156593) bases within DNA. nih.gov

Inhibition of Mitochondrial ADP Transport Research

The mitochondrial ADP/ATP carrier (AAC), also known as the adenine nucleotide translocase (ANT), is a crucial protein in cellular bioenergetics, responsible for exchanging mitochondrial ATP for cytosolic ADP. Inhibition of this carrier can lead to mitochondrial dysfunction and cytotoxicity. Research has identified various compounds that can inhibit this transport process. thno.orgnih.gov While direct research on this compound's effect on AAC is not prominent, the study of other molecules provides a framework for how such inhibition can occur. For example, the well-known inhibitors carboxyatractyloside (B560681) and bongkrekic acid demonstrate potent inhibition of the AAC. thno.org Studies on other synthetic compounds have shown that specific chemical structures can interact with and block the transport function of the AAC, leading to a decreased ATP production capacity and increased cellular reactive oxygen species. nih.gov The investigation of various compounds has helped to build models for predicting which chemical features are important for AAC inhibition, contributing to the development of safer therapeutic agents by avoiding off-target mitochondrial toxicity. thno.orgnih.gov

Toxicological and Carcinogenicity Research

The toxicological profiles of anthraquinone and its derivatives have been investigated to understand their potential carcinogenicity. These studies, often conducted by bodies like the National Toxicology Program (NTP), provide crucial data on the structure-activity relationships of these compounds. nih.govnih.govregulations.gov

Analysis of the Influence of Halogen Substitutions on Carcinogenicity in Biological Models

Studies on anthraquinone derivatives have demonstrated that the type and position of substituent groups significantly influence their carcinogenic potential. nih.gov The introduction of bromine, a halogen, into the anthraquinone structure has been shown to enhance carcinogenicity in animal models. nih.gov

In a comprehensive analysis comparing anthraquinone and its derivatives, bromine substitutions were found to not only increase the carcinogenic activity but also expand the range of organs affected. nih.gov Specifically, research on 1-amino-2,4-dibromoanthraquinone provides strong evidence in this area. Long-term feeding studies in F344/N rats and B6C3F1 mice showed clear evidence of carcinogenic activity. nih.gov Based on sufficient evidence from these animal studies, 1-amino-2,4-dibromoanthraquinone is reasonably anticipated to be a human carcinogen. nih.govgovinfo.gov

Table 1: Carcinogenicity Findings for 1-Amino-2,4-dibromoanthraquinone in Rodent Models nih.gov

| Species | Sex | Target Organ(s) | Tumor Type(s) |

|---|---|---|---|

| Rat | Male & Female | Liver, Large Intestine, Urinary Bladder, Kidney | Hepatocellular Adenoma/Carcinoma, Carcinoma, Transitional-cell Carcinoma, Renal-tubule Adenoma/Carcinoma (combined) |

Assessment of Target Organs for Bromine-Substituted Anthraquinones

The assessment of target organs is a critical component of toxicological research. For bromine-substituted anthraquinones, studies have identified several specific organs that are susceptible to carcinogenic effects.

In research involving 1-amino-2,4-dibromoanthraquinone, a compound structurally similar to this compound, a distinct pattern of target organs was observed in both rats and mice. nih.gov In rats of both sexes, administration of the compound in the diet led to tumors in the liver (hepatocellular adenoma and carcinoma), large intestine (carcinoma), and urinary bladder (transitional-cell carcinoma). nih.gov An increased combined incidence of kidney tumors (renal-tubule adenoma and carcinoma) was also noted. nih.gov

In mice, the target organs included the liver (hepatocellular adenoma and carcinoma) and the forestomach (squamous-cell carcinoma). nih.gov Furthermore, an increased combined incidence of lung tumors (alveolar/bronchiolar adenoma and carcinoma) was observed in both male and female mice. nih.gov Broader analysis of bromo-substituted anthraquinones has also suggested that the intestine may be a target organ. nih.gov

Table 2: Summary of Target Organs for Brominated Anthraquinones in Carcinogenicity Studies nih.govnih.gov

| Compound | Species | Primary Target Organs |

|---|---|---|

| 1-Amino-2,4-dibromoanthraquinone | Rat | Liver, Large Intestine, Urinary Bladder, Kidney |

| 1-Amino-2,4-dibromoanthraquinone | Mouse | Liver, Forestomach, Lung |

Role As a Precursor in Advanced Materials Research Dyes with Academic Significance

Research into Novel Polymeric Dyes Derived from 1-Amino-4-bromo-2-methylanthraquinone

The covalent bonding of dyes to polymer chains has been a significant area of research, aiming to improve dye stability, prevent leaching, and create functional materials. This compound is a valuable precursor in this field for synthesizing polymeric dyes. rsc.org

A notable application involves the grafting of anthraquinone (B42736) derivatives, synthesized from precursors like this compound, onto polymeric backbones such as O-carboxymethyl chitosan (B1678972). rsc.org In a representative synthesis, 1-amino-2-methylanthraquinone (B160907) is first brominated to produce this compound. rsc.org This intermediate is then further modified before being grafted onto the chitosan derivative. The process involves refluxing the modified anthraquinone dye with O-carboxymethyl chitosan in a suitable solvent system, often involving DMF. rsc.org The resulting polymeric dye exhibits altered properties, including shifts in its maximum absorption wavelength due to the new chemical environment. rsc.org The introduction of the methyl group on the anthraquinone core can increase the molecular polarity and the mobility of π-electrons, leading to a bathochromic shift (a shift to a longer wavelength) in the absorption spectrum. rsc.org

Synthesis of Advanced Anthraquinone Dyes for Specific Research Applications

The versatility of this compound allows for the synthesis of a variety of advanced anthraquinone dyes for specific research purposes. nih.govdoaj.orgresearchgate.netnih.gov The bromo substituent at the C4-position can be replaced by different (ar)alkylamino residues through copper-catalyzed Ullmann condensation reactions. researchgate.net This reaction is a cornerstone for creating a library of dyes with diverse functionalities. nih.govdoaj.orgresearchgate.netnih.gov

For example, reacting this compound with various amines, such as phenylamine, 3-methylphenylamine, and 1-naphthylamine, yields a series of 4-substituted 1-amino-2-methylanthraquinone derivatives. These reactions often require a catalyst and specific solvent conditions to proceed efficiently. The resulting dyes are valuable as tool compounds in experimental pharmacology or as new coloring agents with unique properties. researchgate.net The synthesis of these derivatives highlights the compound's role as a key building block in medicinal chemistry and materials science. nih.govdoaj.orgresearchgate.netnih.gov

Photophysical Properties Research of Derived Dyes

The photophysical properties, such as light absorption and emission, are central to the function of dyes. The structure of this compound and its derivatives profoundly influences these characteristics. The anthraquinone core, combined with various substituents, forms a conjugated system that absorbs light in the UV and visible regions. ikm.org.mynih.gov

The nature and position of electron-donating or electron-withdrawing groups are the primary factors determining the color of the dye, causing shifts in the absorption and emission spectra. ikm.org.my For instance, the amino group at the C1 position and the methyl group at the C2 position act as electron-donating groups, which can induce a charge-transfer from the substituent to the anthraquinone system. rsc.orgikm.org.my This charge transfer often results in a red-shift (bathochromic shift) of the absorption band into the visible region. ikm.org.my

Research on dyes derived from this precursor often involves studying their absorption maxima (λmax) to understand how structural modifications affect their color. For example, polymerizable blue dyes derived from similar anthraquinone structures have shown absorption maxima at multiple wavelengths, contributing to their specific color. beilstein-journals.org The study of these properties is crucial for applications such as creating new colorants for LCD color filters or developing fluorescent probes. liberty.eduelsevierpure.comnih.gov

Below is a data table showing the absorption maxima for different types of anthraquinone dyes, illustrating the effect of structural changes.

| Dye Type / Derivative | Solvent/Medium | Absorption Maxima (λmax) | Reference |

| Green Dye Intermediate (1) | - | 412, 584, 626 nm | beilstein-journals.org |

| Blue Dye (6) | - | 408, 600, 644 nm | beilstein-journals.org |

| Red Dye (12) | - | 506 nm | beilstein-journals.org |

This table demonstrates the broad color spectrum achievable by modifying the anthraquinone scaffold.

Environmental Considerations in Dye Synthesis Research

The synthesis of dyes, including those derived from this compound, traditionally involves processes that can have environmental impacts. Research is increasingly focused on developing more environmentally benign synthesis methods. Key considerations include the choice of solvents, the use of heavy metal catalysts, and the generation of waste products. researchgate.net

For instance, the bromination of 1-aminoanthraquinones is often carried out in carboxylic acids like acetic acid. google.com The Ullmann condensation reaction, used to introduce amino groups by substituting the bromine, typically relies on copper catalysts. researchgate.net Research efforts are directed towards finding greener alternatives, such as using less hazardous solvents, reducing the amount of catalyst, or developing catalyst-free reaction conditions. researchgate.net

Furthermore, the release of dye intermediates into wastewater is a significant concern. Studies have detected compounds like 1-amino-2,4-dibromoanthraquinone (B109406), a related compound, in the raw wastewater of dye manufacturing plants. nih.govnih.gov This highlights the importance of effective wastewater treatment processes to biodegrade or adsorb these compounds, preventing their release into the environment. nih.govnih.gov The development of dyes that can be covalently bonded to materials, such as the polymeric dyes discussed earlier, can also be seen as an environmentally positive step, as it reduces the potential for dye leaching during use. rsc.org

Future Research Directions and Open Questions in 1 Amino 4 Bromo 2 Methylanthraquinone Chemistry

Development of More Efficient and Sustainable Synthetic Routes

Current synthetic methods for 1-Amino-4-bromo-2-methylanthraquinone and its derivatives often rely on established but potentially inefficient protocols. The Ullmann coupling reaction, for instance, is a common method for creating derivatives by reacting the bromo-substituted compound with various amines in the presence of a copper catalyst. nih.govresearchgate.net While effective, these reactions can require harsh conditions, such as high temperatures (110°C) and long reaction times (up to 24 hours). nih.govresearchgate.net

Future research should prioritize the development of more sustainable and efficient synthetic pathways. Key areas of focus include:

Catalyst Improvement: Developing more active and robust catalysts to replace or reduce the amount of copper acetate (B1210297) needed, potentially exploring other transition metals or nanocatalysts to improve reaction kinetics and reduce heavy metal waste.

Green Solvents: Moving away from conventional organic solvents towards greener alternatives or even solvent-free reaction conditions, which have already shown promise. nih.govresearchgate.net

Energy Efficiency: Expanding the use of microwave-assisted synthesis, which has been shown to dramatically reduce reaction times to as little as five minutes for related Ullmann reactions. nih.govresearchgate.net Optimizing these conditions for this compound could lead to significant gains in efficiency.

Process Optimization: Investigating reaction parameters such as temperature, pressure, and reactant ratios in a systematic way to maximize yield and minimize the formation of byproducts like 1-amino-2-methylanthraquinone (B160907), which can result from debromination. researchgate.net

| Synthetic Strategy | Current Approach | Future Direction |

| Catalysis | Copper(I) acetate, elemental copper nih.govfrontiersin.org | High-activity catalysts, nanocatalysts, reduced catalyst loading |

| Reaction Conditions | High temperature (110°C), long duration (5-24h) nih.govresearchgate.net | Microwave-assisted synthesis, optimized temperature/pressure |

| Solvents | Aqueous buffers, potential for solvent-free nih.govresearchgate.net | Broader use of green solvents, expanded solvent-free protocols |

| Byproduct Control | Debromination can occur researchgate.net | Enhanced selectivity through catalyst and condition optimization |

Exploration of Novel Derivatization Pathways for Enhanced Bioactivity

This compound serves as a valuable precursor for a wide range of derivatives, particularly through the substitution of its bromine atom. Research has successfully converted it into various 4-alkylamino- and 4-arylamino-derivatives, which show promise as bioactive molecules. researchgate.net A significant body of work has focused on synthesizing inhibitors of ectonucleoside triphosphate diphosphohydrolases (NTPDases), enzymes implicated in cancer and neurodegenerative diseases. nih.govfrontiersin.orgresearchgate.net